2-Cyclopropyl-2-oxoacetaldehyde
Overview
Description
2-Cyclopropyl-2-oxoacetaldehyde is an organic compound with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde . Another approach involves the use of cyclopropylmethyl bromide and subsequent oxidation to form the oxoacetaldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-oxoacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
2-Cyclopropyl-2-oxoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-oxoacetaldehyde involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its stability and reactivity . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects . The compound’s unique structure allows it to participate in specific chemical pathways, making it a valuable tool in synthetic and medicinal chemistry .
Comparison with Similar Compounds
- Cyclopropaneglyoxylaldehyde
- Cyclopropyl-oxo-acetaldehyde
Comparison: 2-Cyclopropyl-2-oxoacetaldehyde is unique due to its specific combination of a cyclopropyl group and an oxoacetaldehyde moiety. This combination imparts distinct chemical and physical properties, making it more reactive and versatile compared to similar compounds . The presence of the cyclopropyl group enhances its stability and allows for unique interactions with other molecules, setting it apart from other aldehydes .
Properties
IUPAC Name |
2-cyclopropyl-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-5(7)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZFKPNFFEOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204703 | |
Record name | Cyclopropaneglyoxylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-85-6 | |
Record name | Cyclopropaneglyoxylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropaneglyoxylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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